

Olomoucine II: A Technical Guide to Apoptosis Induction in Cancer Cells

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Compound of Interest

Compound Name: Olomoucine II

Cat. No.: B1233773

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Introduction

Olomoucine II is a synthetic purine analogue that has garnered significant interest in oncology research due to its activity as a cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. **Olomoucine II**, a second-generation derivative of olomoucine, exhibits enhanced CDK inhibitory activity and greater selectivity, leading to potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to **Olomoucine II**-induced apoptosis in cancer cells.

Core Mechanism of Action

Olomoucine II exerts its anticancer effects primarily through the inhibition of several key cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis.

Cyclin-Dependent Kinase Inhibition

Olomoucine II is a potent inhibitor of several CDKs, with varying degrees of affinity. Notably, it strongly inhibits CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.[1][2] The inhibition of these

kinases disrupts critical cellular processes:

- **CDK2 Inhibition:** CDK2 is essential for the G1/S phase transition of the cell cycle. Inhibition of CDK2 by **Olomoucine II** can lead to a G1 phase arrest.[5][6]
- **CDK1 Inhibition:** CDK1 governs the G2/M transition. Its inhibition can cause cells to arrest in the G2 phase.[5]
- **CDK7 Inhibition:** As a component of the CDK-activating kinase (CAK), CDK7 is involved in the activation of other CDKs. Its inhibition has broad effects on cell cycle progression.
- **CDK9 Inhibition:** CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for transcriptional elongation. Inhibition of CDK9 can suppress the transcription of anti-apoptotic proteins.

Induction of p53-Dependent Transcription

A key aspect of **Olomoucine II**'s pro-apoptotic activity is its ability to induce the nuclear accumulation of the tumor suppressor protein p53.[3][4] This leads to the enhancement of p53-dependent transcription, which in turn upregulates the expression of pro-apoptotic genes, such as p21WAF1.[3] The activation of the p53 pathway is a critical step in the apoptotic cascade initiated by **Olomoucine II** in cancer cells with wild-type p53.

Quantitative Data: In Vitro Efficacy of Olomoucine II

The antiproliferative activity of **Olomoucine II** has been quantified across a range of cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) serving as a key metric of its potency.

Table 1: IC50 Values of Olomoucine II for CDK Inhibition

CDK/Cyclin Complex	IC50 (μM)
CDK9/cyclin T	0.06 ^[1] ^[2]
CDK2/cyclin E	0.1 ^[1] ^[2]
CDK7/cyclin H	0.45 ^[1] ^[2]
CDK1/cyclin B	7.6 ^[1] ^[2]
CDK4/cyclin D1	19.8 ^[1] ^[2]

Table 2: Antiproliferative Activity (IC50) of Olomoucine II in Human Cancer Cell Lines (72h treatment)

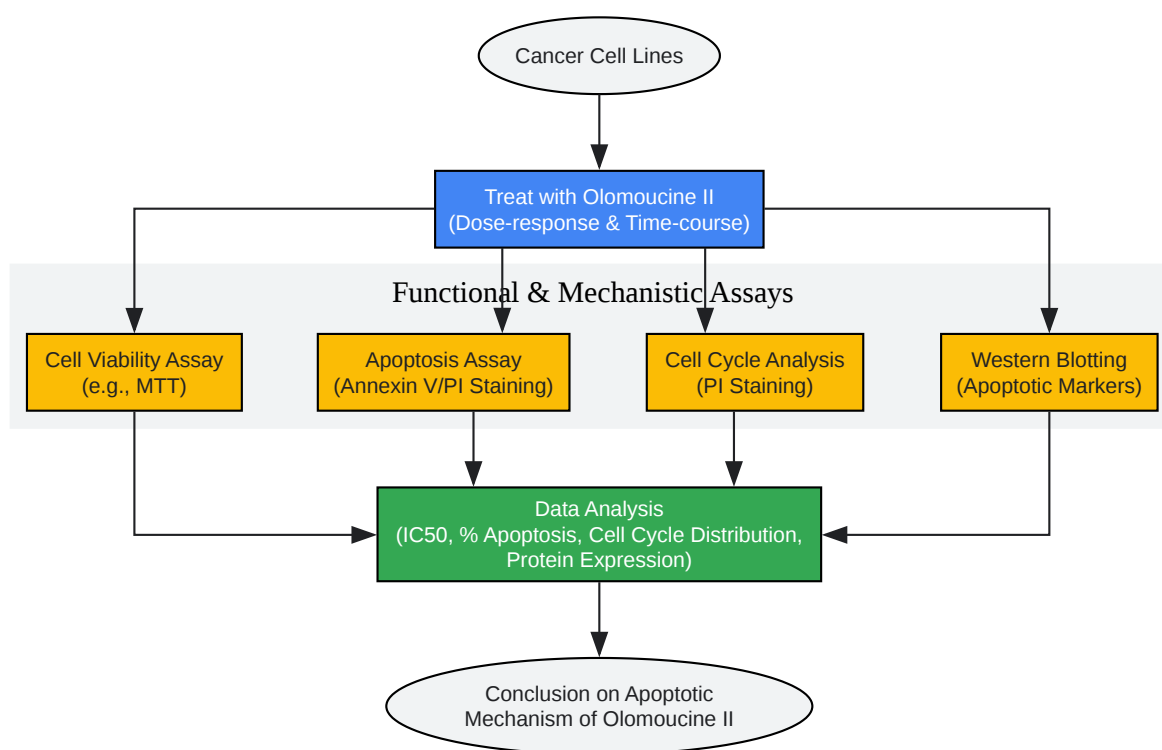
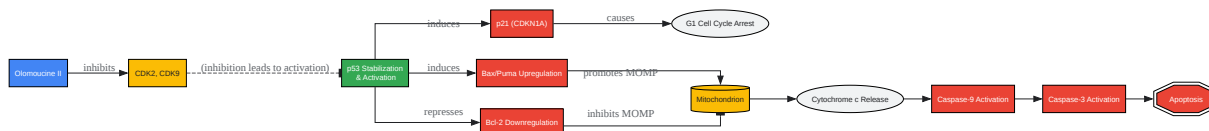
Cell Line	Cancer Type	IC50 (μM)
BV173	Leukemia	2.7 ^[1]
MCF-7	Breast Cancer	5.0 ^[1]
HT-29	Colon Cancer	5.3 ^[1]
T98G	Glioblastoma	9.2 ^[1]
HOS	Osteosarcoma	9.3 ^[1]
HBL100	Breast Cancer	10.5 ^[1]
BT474	Breast Cancer	13.6 ^[1]
HL60	Leukemia	16.3 ^[1]
CCRF-CEM	Leukemia	7.4 ^[1]
KB 3-1	Cervical Carcinoma	45 ^[6]
MDA-MB-231	Breast Cancer	75 ^[6]
Evsa-T	Breast Cancer	85 ^[6]

Signaling Pathways in Olomoucine II-Induced Apoptosis

Olomoucine II triggers apoptosis through a network of signaling pathways, primarily initiated by CDK inhibition and leading to the activation of the intrinsic apoptotic pathway.

p53-Mediated Apoptotic Pathway

In cancer cells with functional p53, **Olomoucine II** treatment leads to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2. This shifts the balance in the Bcl-2 family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.



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